Validating LC-MS/MS recovery of highly polar organophosphates often fails when using generic OP standards, leading to underestimated residues. This Vamidothion Certified Reference Material provides:
Shipped globally with full documentation.
Vamidothion is a highly hydrophilic, systemic organothiophosphate acetylcholinesterase (AChE) inhibitor. Historically utilized as an agricultural insecticide and acaricide, its modern procurement is primarily driven by its role as a Certified Reference Material (CRM) in environmental monitoring, food safety testing, and toxicological research [1]. Characterized by extreme water solubility and a very low octanol-water partition coefficient, it presents unique analytical challenges in multiresidue LC-MS/MS workflows. Its specific pH-dependent degradation profile and chiral nature make it an essential, non-interchangeable standard for validating extraction efficiencies of highly polar, transient contaminants in modern analytical laboratories [1].
Substituting vamidothion with structurally related systemic organophosphates, such as dimethoate or omethoate, fundamentally compromises analytical method validation and toxicological modeling [1]. Dimethoate is significantly less polar (Log Kow 0.70 vs. 0.12) and lacks the chiral phosphorothioate center present in vamidothion [2]. Consequently, generic OP standards cannot accurately model the poor partitioning behavior of vamidothion in standard QuEChERS extractions, nor can they serve as markers for enantioselective chromatography. Furthermore, vamidothion's exceptionally short environmental half-life (1.0–1.5 days) requires specific, rapid-degradation tracking that more persistent OPs fail to simulate, making its direct procurement non-negotiable for targeted regulatory compliance and matrix recovery validation [2].
Vamidothion exhibits an exceptionally low octanol-water partition coefficient and high water solubility compared to baseline systemic organophosphates[1]. While dimethoate has a water solubility of approximately 25 g/L and a Log Kow of 0.70, vamidothion reaches a solubility of 4,000 g/L with a Log Kow of 0.12 [2]. This extreme polarity causes vamidothion to partition poorly into the organic phase during standard liquid-liquid extractions.
| Evidence Dimension | Water Solubility and Log Kow |
| Target Compound Data | Water solubility: ~4,000 g/L; Log Kow: 0.12 |
| Comparator Or Baseline | Dimethoate (Water solubility: ~25 g/L; Log Kow: 0.70) |
| Quantified Difference | Vamidothion is approximately 160 times more water-soluble and significantly more hydrophilic than dimethoate. |
| Conditions | Standard environmental conditions (20-25 °C, pH 7). |
Procurement of this specific standard is essential for validating the recovery limits of highly polar analytes in multiresidue extraction workflows where standard organophosphates partition too easily.
In environmental fate modeling, vamidothion demonstrates a highly accelerated degradation profile [1]. Under aerobic soil conditions at 22 °C, vamidothion has an observed half-life of 1.0 to 1.5 days. In contrast, dimethoate exhibits a soil half-life ranging from 4 to 16 days (and up to 20 days depending on moisture) [2].
| Evidence Dimension | Aerobic Soil Half-Life (DT50) |
| Target Compound Data | 1.0 to 1.5 days at 22 °C |
| Comparator Or Baseline | Dimethoate (4 to 16 days) |
| Quantified Difference | Vamidothion degrades 3 to 10 times faster in soil environments than the dimethoate baseline. |
| Conditions | Aerobic soil conditions at 20-22 °C. |
Buyers must select this compound to accurately calibrate rapid-response environmental assays targeting highly transient, non-persistent agrochemical runoff.
Unlike many baseline organophosphates, vamidothion exhibits optical isomerism due to a chiral center located within its phosphorothioate backbone [1]. While comparators like dimethoate and omethoate are achiral molecules, vamidothion exists as a mixture of isomers where the D-form demonstrates higher contact activity as an acaricide.
| Evidence Dimension | Molecular Chirality |
| Target Compound Data | Exists as a mixture of optical isomers (D-form and L-form) |
| Comparator Or Baseline | Dimethoate / Omethoate (Achiral structures) |
| Quantified Difference | Requires enantioselective resolution for accurate toxicological profiling, unlike achiral in-class substitutes. |
| Conditions | Chiral LC-MS/MS or enantioselective toxicological assays. |
Laboratories developing chiral LC-MS/MS separation methods or conducting stereospecific toxicology must procure this compound rather than achiral alternatives.
Vamidothion is highly susceptible to pH-driven hydrolysis, decomposing rapidly in strong alkaline and acidic media [1]. In multiresidue working solutions (e.g., unbuffered methanol or ethyl acetate), vamidothion can show significant degradation (>20%) over a 5-week period if not matrix-matched or stored strictly at -20 °C, whereas more persistent OPs remain stable [2].
| Evidence Dimension | Working Solution Stability |
| Target Compound Data | High susceptibility to hydrolysis; requires strict matrix-matching or -20°C storage |
| Comparator Or Baseline | Generic persistent OPs (Stable across broader pH ranges and longer durations) |
| Quantified Difference | Shows >20% degradation in unbuffered working solutions over 5 weeks if not properly stored. |
| Conditions | Aqueous and organic working standard solutions for LC-MS/MS. |
Dictates the procurement decision to purchase fresh, single-analyte CRMs or strictly controlled matrix-matched solutions rather than relying on aging, unbuffered multiresidue mixtures.
Due to its extreme water solubility (4 kg/L) and low Log Kow (0.12), vamidothion is the optimal analytical standard for stress-testing the recovery efficiency of polar analytes in food safety matrices [1]. It highlights partitioning failures and matrix effects that moderately polar OPs like dimethoate mask, ensuring robust LC-MS/MS method validation.
Because it exists as a mixture of optical isomers with differing biological activities, vamidothion is procured for developing chiral LC-MS/MS separation methods and studying stereospecific acetylcholinesterase (AChE) inhibition [1]. These applications are impossible to execute with achiral in-class substitutes like omethoate.
With a very short soil half-life of 1.0 to 1.5 days, vamidothion serves as a critical benchmark standard for modeling the rapid biodegradation of non-persistent organophosphates in soil and surface water [1]. It is utilized to calibrate time-sensitive sampling and detection protocols where persistent pesticides would provide inaccurate persistence models.
Acute Toxic;Irritant;Environmental Hazard